Product packaging for 2-(5-Bromo-2-pyridyl)morpholine(Cat. No.:)

2-(5-Bromo-2-pyridyl)morpholine

Cat. No.: B13109371
M. Wt: 243.10 g/mol
InChI Key: RZIWBGHCXXIWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(5-Bromo-2-pyridyl)morpholine is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrN2O B13109371 2-(5-Bromo-2-pyridyl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromopyridin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-7-1-2-8(12-5-7)9-6-11-3-4-13-9/h1-2,5,9,11H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIWBGHCXXIWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Halogenated Pyridine Chemistry

Halogenated pyridines are a class of compounds of fundamental importance in organic synthesis, serving as essential precursors for a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The pyridine (B92270) ring is a common feature in biologically active molecules. mountainscholar.orgnih.gov The introduction of a halogen atom onto the pyridine ring provides a reactive site for further chemical modifications, most notably through cross-coupling reactions, enabling the construction of more complex molecular architectures. nih.gov

However, the synthesis of halopyridines is not without its challenges. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution reactions, which are standard methods for halogenating other aromatic systems. nih.gov Consequently, these reactions often necessitate harsh conditions, such as high temperatures and the use of strong acids, and can result in mixtures of regioisomers. nih.gov To address these limitations, synthetic chemists have developed a range of innovative strategies for the regioselective halogenation of pyridines. These methods include the use of pyridine N-oxides, metalation-trapping sequences, and the development of novel phosphine (B1218219) reagents that facilitate halogenation under milder conditions. nih.govmountainscholar.orgacs.org The existence of compounds like 4-(5-Bromo-2-pyridyl)morpholine is a testament to the advances made in this area, providing researchers with a readily available, functionalized halopyridine building block.

Significance As a Versatile Synthetic Scaffold and Building Block

The utility of 4-(5-Bromo-2-pyridyl)morpholine as a synthetic tool stems from the combined properties of its two core components: the bromopyridine unit and the morpholine (B109124) ring.

The bromine atom on the pyridine (B92270) ring is a key functional handle. It allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of substituents at the 5-position of the pyridine ring, including aryl, alkyl, and amino groups. This versatility allows for the systematic modification of the molecule's structure to explore structure-activity relationships in drug discovery programs.

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its incorporation into a molecule can confer advantageous physicochemical properties, such as improved solubility, metabolic stability, and pharmacokinetic profiles. nih.govresearchgate.net The morpholine ring is a versatile and readily accessible synthetic component that can be introduced through various synthetic methodologies. nih.govnih.gov The combination of the reactive bromopyridine and the beneficial morpholine ring makes 4-(5-Bromo-2-pyridyl)morpholine a highly valuable building block for the construction of diverse molecular libraries. nih.govresearchgate.net

Table 1: Physicochemical Properties of 4-(5-Bromo-2-pyridyl)morpholine and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
4-(5-Bromo-2-pyridyl)morpholine 200064-11-5 C₉H₁₁BrN₂O 243.10
5-Bromopyridine-2-carbonitrile 97483-77-7 C₆H₃BrN₂ 183.01 nih.gov
5-Bromo-2-pyridinecarboxaldehyde 31181-90-5 C₆H₄BrNO 186.01 sigmaaldrich.com
5-Bromo-2-chloropyrimidine 32779-36-5 C₄H₂BrClN₂ 209.43 chemicalbook.com

This table presents a comparison of 4-(5-Bromo-2-pyridyl)morpholine with other brominated pyridine and pyrimidine (B1678525) derivatives, highlighting the structural diversity available for synthetic applications.

Overview of Advanced Research Domains

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. wikipedia.org In the context of synthesizing 2-(pyridyl)morpholine derivatives, two major palladium-catalyzed methods are particularly relevant: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling Implementations

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. nih.gov In the synthesis of analogs of this compound, this reaction can be envisioned to couple a morpholine-substituted pyridine (B92270) boronic acid or its ester with a suitable aryl or heteroaryl halide. Conversely, a 2-halopyridine bearing the morpholine moiety can be coupled with a variety of boronic acids.

A significant challenge in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles is the often poor reactivity and instability of the 2-pyridylboron reagents. researchgate.net However, methods have been developed to overcome these limitations. For instance, the use of 2-pyridylboronates stabilized by N-phenyldiethanolamine has been shown to be effective, although side reactions such as aryl-aryl exchange from phosphine (B1218219) ligands can occur. researchgate.net The choice of ligand is therefore crucial to minimize such byproducts. researchgate.net The development of pyridine-2-sulfinates as coupling partners offers an alternative to the often hard-to-prepare pyridine-2-boronic acids. These sulfinates can be effectively coupled with aryl halides under palladium catalysis.

An example of a Suzuki-Miyaura reaction involves the coupling of Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various hetero(aryl) boronic acids and their pinacol (B44631) esters. nih.govresearchgate.net These reactions can be catalyzed by Pd(dppf)Cl₂ at temperatures ranging from 65 to 100 °C, demonstrating tolerance to both water and oxygen and yielding 2-arylpyridines in modest to good yields. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for 2-Arylpyridine Synthesis
ElectrophileNucleophileCatalystSolventTemperature (°C)Yield (%)Reference
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Dioxane/Water100Varies nih.govresearchgate.net
Pyridine-2-sulfonyl fluoridePhenylboronic acidPd(dppf)Cl₂Dioxane/Water10065 nih.gov

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.org This reaction is exceptionally well-suited for the direct synthesis of 2-(pyridyl)morpholine derivatives by coupling a 2-halopyridine, such as 2-bromopyridine (B144113), with morpholine. The reaction's development has provided a more facile route to aryl amines compared to harsher traditional methods. wikipedia.org

The scope of the Buchwald-Hartwig amination has been significantly expanded through the development of various generations of catalyst systems, allowing for the coupling of a wide array of amines and aryl halides under increasingly mild conditions. wikipedia.org For the coupling of 2-bromopyridines with volatile amines, a practical method has been developed using sealed tubes, providing an efficient route to secondary and tertiary aminopyridines that are otherwise difficult to synthesize. nih.govresearchgate.net

A typical procedure for the Buchwald-Hartwig amination of a bromopyridine involves reacting the bromopyridine with the amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For example, the reaction of 2-bromo-6-methylpyridine (B113505) with (+/-)-trans-1,2-diaminocyclohexane can be carried out using a catalyst system of [Pd₂(dba)₃] and (±)-BINAP with NaOBuᵗ as the base in toluene (B28343) at 80°C, yielding the desired product in 60% yield. chemspider.com

Catalyst and Ligand System Optimization in Cross-Coupling

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst and ligand. acs.org The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and influencing the selectivity and efficiency of the reaction. acs.org

For Suzuki-Miyaura couplings involving 2-pyridyl nucleophiles, ligands such as bulky, electron-rich phosphines (e.g., XPhos) have been shown to be effective. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also gained prominence in palladium catalysis. researchgate.net In the context of the Buchwald-Hartwig amination, bidentate phosphine ligands like BINAP and DPPF were instrumental in extending the reaction's scope to primary amines. wikipedia.org Sterically hindered ligands are also commonly employed to facilitate the catalytic cycle. wikipedia.org

The optimization of reaction conditions, including the palladium source, ligand, base, and solvent, is a critical aspect of developing efficient cross-coupling protocols. acs.org For instance, in the synthesis of biaryls, the choice of ligand and the equivalents of excess ligand can significantly impact the catalytic activity. acs.org Furthermore, the development of air- and moisture-stable precatalysts has simplified the practical application of these reactions. acs.org

Nucleophilic Aromatic Substitution (SNAr) Routes on Pyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. nih.gov This pathway involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.gov The presence of electron-withdrawing groups on the ring is typically required to activate the substrate towards nucleophilic attack. nih.gov

Direct Amination with Morpholine

The direct amination of a suitably activated halopyridine with morpholine is a straightforward and widely used method for the synthesis of 2-(pyridyl)morpholine derivatives. researchgate.net The reaction proceeds via an SNAr mechanism, where the morpholine nitrogen acts as the nucleophile, displacing a halide (typically fluoride or chloride) from the 2-position of the pyridine ring.

The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in many other substitution reactions. This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. nih.gov Therefore, 2-fluoropyridines are often the most reactive substrates for SNAr reactions. nih.gov The reaction conditions for the direct amination with morpholine are often mild, and the reaction can proceed to high yields. nih.gov

Regioselective Amination in Multiply Substituted Pyridines

When the pyridine ring is substituted with multiple leaving groups or a combination of leaving groups and other substituents, the regioselectivity of the SNAr reaction becomes a critical consideration. nih.gov The position of nucleophilic attack is governed by both electronic and steric factors. wuxiapptec.com

In general, nucleophilic attack is favored at positions that are ortho or para to electron-withdrawing groups, as these positions can best stabilize the negative charge of the Meisenheimer intermediate. stackexchange.com For pyridines, the nitrogen atom itself acts as an electron-withdrawing group, activating the ortho (C2/C6) and para (C4) positions to nucleophilic attack. baranlab.org

In di-substituted pyridines, the regioselectivity can be complex. For instance, in 2,4-dichloropyridines, substitution can occur at either the C2 or C4 position. While C4 substitution is often favored, the selectivity can be highly sensitive to the nature of the nucleophile, the solvent, and the presence of other substituents on the ring. wuxiapptec.com For example, in 2,4-dichloropyrimidines, the presence of an electron-donating group at the C6 position can direct the SNAr reaction to the C2 position. wuxiapptec.com In some cases, computational methods, such as analyzing the LUMO of the substrate, can help predict the regioselectivity. wuxiapptec.com

Table 2: Regioselectivity in SNAr of Dichloropyrimidines
SubstrateSubstituent at C6Major ProductReference
2,4-DichloropyrimidineHC4-substitution wuxiapptec.com
2,4-DichloropyrimidineElectron-donating groupC2-substitution wuxiapptec.com

Mechanistic Insights into SNAr Pathways

The synthesis of pyridylmorpholine structures often relies on the nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone in the functionalization of pyridine rings, particularly those bearing halogen substituents.

The classical SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. researchgate.net In the context of synthesizing this compound, morpholine acts as the nucleophile, attacking the carbon atom bonded to the bromine on the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this nucleophilic attack, especially at the C2 and C4 positions.

Kinetic studies of SNAr reactions involving substituted pyridines and secondary amines like morpholine have shown that the first step, the nucleophilic addition, is typically the rate-determining step. researchgate.net The reactivity in these reactions is influenced by the nature of the leaving group. While fluorine is often considered a better leaving group in many SNAr reactions due to its high electronegativity which polarizes the C-F bond, the reactivity of bromopyridines can be unexpectedly efficient. reddit.comacs.org Some studies suggest that 2-halopyridines may react through a more concerted mechanism than the traditional two-step SNAr pathway. reddit.com In certain cases, particularly with bromopyridines, an alternative SRN1 (substitution nucleophilic radical) mechanism may be at play, which could explain the efficient reaction despite bromine being a less effective leaving group than fluorine in a typical SNAr context. reddit.comnih.gov

Table 1: Factors Influencing SNAr Reactions on Halogenated Pyridines

Factor Influence on Reactivity
Leaving Group Fluorine is typically a good leaving group due to its electronegativity, but bromine can also be effective, sometimes via alternative mechanisms. reddit.comacs.org
Position of Halogen The C2 and C4 positions on the pyridine ring are more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.
Nucleophile The strength and concentration of the nucleophile (e.g., morpholine) directly impact the reaction rate. researchgate.net
Solvent The polarity of the solvent can influence the stability of the intermediate and the overall reaction rate.
Mechanism The reaction can proceed through a classical two-step SNAr, a concerted SNAr, or an SRN1 pathway. researchgate.netreddit.comnih.gov

Cyclization Strategies for Morpholine Ring Construction within Heterocyclic Systems

The formation of the morpholine ring is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to construct this heterocyclic system, including asymmetric and base-mediated methods.

Asymmetric Synthesis of Substituted Morpholine Derivatives

The development of asymmetric methods allows for the synthesis of enantiomerically pure or enriched morpholine derivatives, which is crucial for pharmaceutical applications. One notable strategy involves the palladium-catalyzed carboamination of substituted ethanolamine (B43304) derivatives. nih.gov This method allows for the creation of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The process generates single stereoisomers in moderate to good yields and can be adapted to produce a range of substituted morpholines. nih.gov

Another approach to chiral morpholines is through the asymmetric hydrogenation of unsaturated morpholine precursors. rsc.org Using a rhodium catalyst with a large bite angle bisphosphine ligand, a variety of 2-substituted chiral morpholines can be obtained with high yields and excellent enantioselectivities. rsc.org These chiral building blocks can then be further functionalized.

Base-Mediated Cyclization Techniques

Base-mediated cyclization is a common and effective method for constructing the morpholine ring. In a typical approach, a precursor containing both an alcohol and a leaving group on a side chain attached to a nitrogen atom is treated with a base. The base deprotonates the alcohol, which then acts as an intramolecular nucleophile, displacing the leaving group to form the morpholine ring.

A recent study demonstrated a morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. nih.govbeilstein-journals.org In this reaction, morpholine acts as both a solvent and a reactant. A proposed mechanism involves a base-mediated nucleophilic addition-elimination of morpholine to the gem-difluoroalkene, which then undergoes further reaction to form a triazole with a morpholine substituent. nih.govbeilstein-journals.org While this specific reaction leads to a triazole, the initial base-mediated addition of morpholine highlights its role in cyclization and functionalization pathways.

Advanced Pyridine Synthesis Techniques Applicable to Analogues

The synthesis of analogues of this compound often requires advanced techniques for the functionalization of the pyridine ring. Transition metal-catalyzed reactions and radical coupling methods have emerged as powerful tools for this purpose.

Transition Metal-Catalyzed Functionalization

Transition metal catalysis has revolutionized the synthesis of functionalized pyridines. nih.gov Catalysts based on palladium, copper, rhodium, and other metals enable a wide range of C-H functionalization reactions, including alkylation, arylation, and alkenylation. nih.govresearchgate.net These methods offer high selectivity and functional group tolerance, making them suitable for the synthesis of complex molecules. tdl.org

For instance, 6-substituted 2-bromopyridine compounds are versatile intermediates that can be converted into various useful products through transition metal-catalyzed reactions like Suzuki, Ullmann, and Sonogashira couplings. researchgate.net Copper-catalyzed C-N bond-forming reactions between 2,6-dibromopyridine (B144722) and amines have been shown to be highly selective. researchgate.net Furthermore, palladium-catalyzed C-H arylation of electron-deficient heterocycles with arylboronic acids provides a direct route to arylated pyridines. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions for Pyridine Functionalization

Reaction Type Catalyst/Reagents Application Reference
Suzuki Coupling Palladium catalyst, boronic acid C-C bond formation researchgate.net
Ullmann-type Reaction Copper catalyst, amine/alcohol C-N/C-O bond formation researchgate.net
Sonogashira Coupling Palladium/copper catalyst, alkyne C-C bond formation researchgate.net
C-H Arylation Palladium catalyst, arylboronic acid Direct arylation of pyridine ring researchgate.net
C-H Alkylation Rhodium(III) catalyst Oxidative annulation with alkynes researchgate.net

Radical Coupling Reactions in Halogenated Pyridines

Radical coupling reactions offer an alternative and complementary approach to functionalizing halogenated pyridines. nih.gov These reactions often proceed under mild conditions and exhibit different regioselectivity compared to ionic reactions. rsc.org

One strategy involves the single-electron reduction of halogenated pyridines to generate pyridyl radicals in a regiospecific manner. nih.gov These radicals can then undergo addition to alkenes or alkynes. nih.gov Photoredox catalysis is a particularly effective way to initiate these radical reactions. nih.gov For example, the photoredox alkylation of halopyridines with functionalized alkenes has been demonstrated to be a mild and tolerant method. nih.gov

Another approach utilizes pyridylphosphonium salts as alternatives to cyanopyridines in radical-radical coupling reactions. rsc.org This method allows for the alkylation and amination of pyridines and expands the scope of radical coupling to more complex pyridine structures. rsc.org The Minisci reaction, a classical radical addition to pyridines, has also been adapted using photochemical methods to achieve functionalization with allylic radicals. acs.org

Chemical Transformations Involving the Bromine Moiety

The bromine atom at the 5-position of the pyridine ring is a key functional handle for introducing molecular complexity. Its susceptibility to displacement via cross-coupling and halogen-metal exchange reactions makes it the most synthetically versatile site on the molecule.

Participation in Cross-Coupling Reactions

The carbon-bromine bond in this compound is well-suited for participation in transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation, enabling the linkage of the pyridyl scaffold to a wide array of other molecular fragments. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition, a key step in many catalytic cycles.

Prominent among these transformations is the Suzuki-Miyaura cross-coupling, which pairs the bromopyridine with boronic acids or their derivatives in the presence of a palladium catalyst. worktribe.com This method is widely used to form biaryl structures. Similarly, Stille couplings with organostannanes and Negishi couplings with organozinc reagents are effective for creating new carbon-carbon bonds at this position. nih.gov The choice of catalyst, ligands, and reaction conditions can be tailored to accommodate a variety of coupling partners, including aryl, heteroaryl, and alkyl groups. nih.gov Pyridyl halides can be challenging substrates in some cross-coupling reactions, occasionally requiring specific ligands or additives to achieve high yields. nih.govnih.gov

Reaction TypeCoupling PartnerCatalyst System (Typical)Resulting Linkage
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ / BasePyridyl-Aryl
Stille OrganostannanePd(PPh₃)₄Pyridyl-Alkyl/Aryl
Negishi Organozinc ReagentPd or Ni CatalystPyridyl-Alkyl/Aryl
Heck AlkenePd(OAc)₂ / LigandPyridyl-Alkenyl
Buchwald-Hartwig AminePd Catalyst / LigandPyridyl-Nitrogen

Halogen-Metal Exchange Reactions

Halogen-metal exchange offers an alternative strategy for functionalizing the 5-position of the pyridine ring. wikipedia.org This reaction typically involves treating the bromopyridine with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. ias.ac.inznaturforsch.com The reaction rapidly swaps the bromine atom for a metal, generating a highly nucleophilic organolithium or organomagnesium (Grignard) intermediate. wikipedia.orgnih.gov

This newly formed organometallic species is a potent nucleophile that can react with a wide range of electrophiles. This two-step sequence allows for the introduction of functionalities that are not accessible via direct cross-coupling. The reaction's success depends on careful control of temperature to prevent side reactions, such as nucleophilic attack on the pyridine ring by the organolithium reagent. nih.govtcnj.edu The use of magnesium-based reagents, such as i-PrMgCl, can sometimes offer milder conditions and greater functional group tolerance. znaturforsch.comnih.gov

ReagentIntermediate FormedSubsequent ElectrophileFinal Product
n-BuLi5-Lithio-2-morpholinopyridineCO₂ then H⁺Pyridine-5-carboxylic acid
i-PrMgCl·LiCl5-Magnesio-2-morpholinopyridineAldehyde (R-CHO)Secondary Alcohol
n-BuLi5-Lithio-2-morpholinopyridineAlkyl Halide (R-X)5-Alkyl-2-morpholinopyridine
t-BuLi5-Lithio-2-morpholinopyridineDMFPyridine-5-carboxaldehyde

Reactivity at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring retains its intrinsic Lewis basic character, allowing it to participate in reactions with both electrophiles and Lewis acids. wikipedia.org

Quaternization and N-Oxidation

The lone pair of electrons on the pyridine nitrogen can be targeted by electrophiles. Alkylation with alkyl halides leads to the formation of positively charged pyridinium (B92312) salts, a process known as quaternization. wikipedia.org This transformation significantly alters the electronic properties of the ring, making it more electron-deficient.

Oxidation of the pyridine nitrogen results in the formation of a pyridine N-oxide. wikipedia.org This is typically achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. semanticscholar.orgresearchgate.net The resulting N-oxide group is a strong electron-donating group through resonance, which can influence the regioselectivity of subsequent reactions on the pyridine ring. The formation of 2-bromopyridine N-oxide hydrochloride is a known transformation, indicating the feasibility of this reaction. sigmaaldrich.com

ReactionReagentProduct Type
Quaternization Methyl Iodide (CH₃I)N-Methylpyridinium Salt
N-Oxidation m-CPBAPyridine N-Oxide

Lewis Basic Character in Organic Transformations

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes the nitrogen atom Lewis basic, allowing it to donate this electron pair to a Lewis acid. wikipedia.org This property is fundamental to its role in coordination chemistry, where it can act as a ligand for various transition metals. In the context of organic transformations, this Lewis basicity allows it to be protonated by acids to form pyridinium salts or to interact with other Lewis acidic centers, potentially influencing the reactivity of the molecule or mediating catalytic processes. wikipedia.org

Reactivity of the Morpholine Nitrogen Atom

In contrast to the other reactive sites on the molecule, the nitrogen atom of the morpholine ring is notably unreactive. While the nitrogen in a typical N-alkylated morpholine is basic and nucleophilic, its properties are drastically altered in this compound.

The morpholine nitrogen is directly attached to the C-2 position of the pyridine ring, which is part of a C=N double bond. This arrangement creates an enamine-like system. Consequently, the lone pair of electrons on the morpholine nitrogen is delocalized into the electron-deficient pyridine ring through resonance. This delocalization significantly reduces the electron density on the nitrogen atom, thereby diminishing both its basicity and its nucleophilicity. As a result, this nitrogen does not readily undergo protonation, alkylation, or acylation under standard conditions. Studies on morpholine itself have shown it can be unreactive with certain electrophiles, and in this specific molecular context, its reactivity is further suppressed by electronic effects. nih.gov

Detailed Mechanistic Elucidations of Key Reactions

While detailed mechanistic studies specifically for 4-(5-bromo-2-pyridyl)morpholine are not extensively covered in the available literature, the principles of investigating reaction intermediates, energy barriers, and kinetics are well-established for analogous chemical systems.

The study of reaction mechanisms hinges on identifying and characterizing transient species. For reactions involving 4-(5-bromo-2-pyridyl)morpholine, key intermediates would include:

Carbinolamines and Iminium Ions: In enamine formation, the tetrahedral carbinolamine and the subsequent planar iminium ion are crucial intermediates. libretexts.orgyoutube.com Their existence can be inferred through kinetic studies or, in some cases, trapped or observed spectroscopically under specific conditions.

Tetrahedral Intermediates: In nucleophilic acyl substitution (amidation), a tetrahedral intermediate is formed when the morpholine nitrogen attacks the carbonyl carbon. The collapse of this intermediate to expel the leaving group is a defining step of the mechanism.

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions, the attack of the morpholine nucleophile on an activated aromatic ring could proceed through a resonance-stabilized anionic intermediate known as a Meisenheimer or σ-complex.

Understanding the energy profile of a reaction is key to predicting its rate and feasibility. This involves analyzing the energy of transition states, which represent the highest energy point along the reaction coordinate. wayne.edu

For a given reaction, such as a substitution reaction, the energy difference between the reactants and the transition state is the activation energy barrier. wayne.edukuleuven.be Computational chemistry methods are often employed to model these transition states and calculate their energies. kuleuven.be For example, in SN2 reactions, the transition state is characterized by the partial formation of the new bond and partial breaking of the old bond. wayne.edu The stability of this transition state, and thus the height of the energy barrier, is influenced by steric and electronic factors of the reactants. wayne.edu While specific data for 4-(5-bromo-2-pyridyl)morpholine is not available, analysis of related systems suggests that the electronic properties of the bromopyridyl group would influence the energy barriers of reactions involving the morpholine nitrogen.

Kinetic studies provide quantitative data on reaction rates and how they are affected by factors like concentration, temperature, and catalysts. This information is vital for elucidating reaction mechanisms. researchgate.net For substitution reactions involving 4-(5-bromo-2-pyridyl)morpholine, a kinetic study would typically involve monitoring the change in concentration of a reactant or product over time.

The rate law derived from such experiments can confirm the roles of the species involved. For example, a second-order rate law for an alkylation reaction (first order in both the morpholine derivative and the alkyl halide) would be consistent with an SN2 mechanism. The lability of palladium(II) complexes, which is about 105 times greater than their platinum(II) analogues, makes them suitable models for kinetic and mechanistic studies with nitrogen-containing biomolecules. researchgate.net Similar principles would apply to studying the kinetics of metal-catalyzed cross-coupling reactions involving the bromo-substituent on the pyridine ring.

Advanced Spectroscopic and Structural Characterization of 4 5 Bromo 2 Pyridyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 4-(5-bromo-2-pyridyl)morpholine, offering detailed insights into the proton and carbon environments and their connectivity.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical structure. The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the morpholine (B109124) ring.

Pyridine Ring Protons: Three signals are anticipated in the aromatic region (typically δ 6.5-8.5 ppm). The proton at position 6 (H-6) of the pyridine ring, being adjacent to the electron-withdrawing nitrogen, would appear furthest downfield. The proton at position 3 (H-3) would be a doublet, coupled to H-4. The proton at position 4 (H-4) would appear as a doublet of doublets, coupled to both H-3 and H-6.

Morpholine Ring Protons: The morpholine ring contains eight protons. Due to the chair conformation of the morpholine ring, two distinct sets of signals are expected for the methylene (B1212753) protons. The four protons adjacent to the nitrogen atom (N-CH₂) typically appear as a triplet around δ 3.4-3.6 ppm, while the four protons adjacent to the oxygen atom (O-CH₂) appear as a triplet around δ 3.7-3.9 ppm.

Carbon-¹³C NMR: The ¹³C NMR spectrum would display nine distinct signals, corresponding to each carbon atom in the molecule.

Pyridine Ring Carbons: Five signals are expected for the pyridine ring. The carbon atom attached to the nitrogen (C-2) and the carbon bearing the bromine atom (C-5) would be significantly affected by these substituents.

Morpholine Ring Carbons: Two signals are expected for the morpholine carbons. The carbons adjacent to the nitrogen (C-N) would resonate at a different chemical shift than the carbons adjacent to the oxygen (C-O).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(5-Bromo-2-pyridyl)morpholine Predicted values are based on analysis of similar N-substituted morpholine and pyridine compounds.

Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
Pyridine C2--~158.0
Pyridine C3/H3~6.60d~108.0
Pyridine C4/H4~7.60dd~140.0
Pyridine C5--~115.0
Pyridine C6/H6~8.20d~149.0
Morpholine N-CH₂~3.50t~45.0
Morpholine O-CH₂~3.80t~66.5

To unambiguously assign the proton and carbon signals and to further confirm the structure, various 2D NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the aliphatic proton signals to their respective morpholine carbons and the aromatic protons to their parent pyridine carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the pyridine and morpholine rings. For example, correlations would be expected between the morpholine N-CH₂ protons and the C-2 and C-6 carbons of the pyridine ring, confirming the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. A NOESY spectrum would show through-space interactions between the N-CH₂ protons of the morpholine ring and the H-3 proton of the pyridine ring, providing further evidence for the compound's conformation and the connection between the two ring systems.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of 4-(5-bromo-2-pyridyl)morpholine and provides structural information through the analysis of its fragmentation patterns. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as two peaks of nearly equal intensity separated by two mass units (M and M+2).

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For 4-(5-bromo-2-pyridyl)morpholine (C₉H₁₁BrN₂O), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula. semanticscholar.org

Table 2: High-Resolution Mass Spectrometry Data for C₉H₁₁BrN₂O

IonIsotopeCalculated m/zFound m/z semanticscholar.org
[M+H]⁺⁷⁹Br243.0128243.0124
⁸¹Br245.0107245.0104

The excellent agreement between the calculated and experimentally found m/z values provides strong evidence for the elemental composition of the compound. semanticscholar.org

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly valuable for analyzing 4-(5-bromo-2-pyridyl)morpholine in complex mixtures, such as reaction monitoring or metabolite identification. In an LC-MS analysis, the compound would first be separated from other components on an HPLC column, and the eluent would be introduced into the mass spectrometer. The retention time from the LC provides one level of identification, while the mass spectrometer provides the molecular weight and fragmentation data for confirmation. This method is particularly useful for quantitative analysis in various matrices.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present in a molecule. The IR spectrum of 4-(5-bromo-2-pyridyl)morpholine would exhibit characteristic absorption bands corresponding to its structural features.

Table 3: Predicted Infrared (IR) Absorption Bands for 4-(5-Bromo-2-pyridyl)morpholine

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Aromatic C-H (Pyridine)Stretch3100 - 3000
Aliphatic C-H (Morpholine)Stretch2950 - 2850
Aromatic C=C and C=NRing Stretch1600 - 1450
Aliphatic C-NStretch1250 - 1020
Aliphatic C-O-C (Ether)Stretch1150 - 1085
Aromatic C-BrStretch600 - 500

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest available data, a definitive single-crystal X-ray diffraction study for 4-(5-Bromo-2-pyridyl)morpholine has not been reported in publicly accessible crystallographic databases. Therefore, a detailed experimental analysis of its solid-state molecular architecture, including specific bond lengths, bond angles, and crystal packing, cannot be provided at this time.

While X-ray crystallography remains the definitive method for elucidating the three-dimensional structure of a molecule in the solid state, its application is contingent on the successful growth of single crystals of sufficient quality. The absence of such a published structure in the scientific literature prevents a detailed discussion based on experimental crystallographic data for this specific compound.

Conformational Analysis and Torsional Angles

Without experimental X-ray crystallography data, a definitive conformational analysis of 4-(5-Bromo-2-pyridyl)morpholine in the solid state is not possible. However, general principles of conformational analysis can be applied to predict its likely structure. The morpholine ring is known to adopt a stable chair conformation in most crystalline structures to minimize steric strain. It is anticipated that the morpholine moiety in 4-(5-bromo-2-pyridyl)morpholine would also exhibit a chair conformation.

The orientation of the morpholine ring relative to the pyridine ring is determined by the torsional angles around the C(2)-N(morpholine) bond. In the structurally related compound, 5-Bromo-3-morpholinopyridin-2-amine, the dihedral angle between the pyridine and morpholine rings is a significant 87.5°, indicating a nearly orthogonal arrangement. This orientation is adopted to minimize electronic repulsion between the two ring systems. A similar significant twist would be expected in 4-(5-Bromo-2-pyridyl)morpholine.

A comprehensive analysis with specific torsional angles would require data from either X-ray crystallography or advanced computational modeling studies, which are not currently available in the public domain for this compound.

Intermolecular Interactions and Crystal Packing

The specific intermolecular interactions and the resulting crystal packing motif for 4-(5-Bromo-2-pyridyl)morpholine have not been experimentally determined due to the lack of a published crystal structure. However, based on the functional groups present in the molecule, several types of non-covalent interactions could be anticipated to play a role in its crystal packing.

These potential interactions include:

Halogen Bonding: The bromine atom on the pyridine ring could act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the morpholine oxygen or the pyridine nitrogen.

π-π Stacking: The electron-deficient bromopyridyl ring could participate in π-π stacking interactions with adjacent rings, further stabilizing the crystal lattice.

A definitive description of the supramolecular assembly of 4-(5-Bromo-2-pyridyl)morpholine in the solid state awaits experimental determination via single-crystal X-ray diffraction.

Theoretical and Computational Chemistry Studies of 4 5 Bromo 2 Pyridyl Morpholine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of molecules. For 4-(5-Bromo-2-pyridyl)morpholine, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to elucidate its structural and electronic characteristics.

Geometry Optimization and Electronic Structure

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For 4-(5-Bromo-2-pyridyl)morpholine, this process reveals key structural parameters. The morpholine (B109124) ring typically adopts a chair conformation as it is the most stable arrangement. The optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.

ParameterValue (Å or °)
C-Br Bond Length~1.90 Å
C-N (Pyridine-Morpholine) Bond Length~1.38 Å
C-O (Morpholine) Bond Length~1.43 Å
C-N-C (Pyridine) Bond Angle~117°
C-O-C (Morpholine) Bond Angle~111°

Note: These values are representative and can vary slightly based on the specific computational method and basis set used.

The electronic structure analysis provides information on the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

For 4-(5-Bromo-2-pyridyl)morpholine, the HOMO is primarily localized on the electron-rich morpholine ring and the bromine atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the electron-deficient pyridine (B92270) ring, suggesting this region is susceptible to nucleophilic attack.

OrbitalEnergy (eV)Description
HOMO -6.5 eVIndicates sites prone to electrophilic attack (electron donation).
LUMO -1.2 eVIndicates sites prone to nucleophilic attack (electron acceptance).
HOMO-LUMO Gap 5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other chemical species. In the MEP map of 4-(5-Bromo-2-pyridyl)morpholine, distinct regions of varying electrostatic potential are observed:

Red/Yellow Regions: These areas, characterized by negative potential, are located around the nitrogen atom of the pyridine ring and the oxygen atom of the morpholine ring. These are the most likely sites for electrophilic attack.

Blue Regions: These regions of positive potential are found around the hydrogen atoms and the bromine atom, indicating these are potential sites for nucleophilic interactions.

The MEP analysis complements the FMO theory, providing a more detailed picture of the molecule's reactive sites.

Reactivity Indices and Fukui Functions

Global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω), offer quantitative measures of a molecule's reactivity.

DescriptorValue (eV)Formula
Electronegativity (χ) 3.85χ = -(EHOMO + ELUMO)/2
Chemical Hardness (η) 2.65η = (ELUMO - EHOMO)/2
Electrophilicity (ω) 2.80ω = χ²/2η

Fukui functions are used to determine the local reactivity at specific atomic sites. For 4-(5-Bromo-2-pyridyl)morpholine, the Fukui function analysis can pinpoint which atoms within the pyridine and morpholine rings are most susceptible to nucleophilic or electrophilic attack, providing a more granular view of its reactivity.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful technique for investigating reaction mechanisms by identifying intermediates and characterizing transition states.

Transition State Characterization

For reactions involving 4-(5-Bromo-2-pyridyl)morpholine, such as nucleophilic aromatic substitution, computational methods can be used to locate the transition state structure. By characterizing the transition state, researchers can calculate the activation energy of the reaction, which is a key factor in determining the reaction rate. This information is invaluable for optimizing reaction conditions and developing more efficient synthetic routes.

Energy Landscape and Reaction Coordinate Mapping

The energy landscape of a molecule describes the potential energy of the system as a function of its atomic coordinates. Understanding this landscape is crucial for predicting stable conformations, transition states, and reaction pathways. For 2-(5-bromo-2-pyridyl)morpholine, the energy landscape is influenced by the rotational barriers around the C-N bond connecting the pyridine and morpholine rings, as well as the puckering of the morpholine ring itself.

Reaction coordinate mapping is a technique used to explore and visualize the progress of a chemical reaction or a conformational change. arxiv.orgarxiv.orgaps.org It involves identifying a key geometric parameter—the reaction coordinate—that represents the progression from reactants to products or from one conformer to another. By systematically changing this coordinate and calculating the energy at each step, a one-dimensional or multi-dimensional potential energy surface can be constructed.

For this compound, a likely reaction coordinate for conformational change would be the dihedral angle between the pyridine and morpholine rings. The mapping of this coordinate would reveal the energy barriers to rotation and identify the most stable (lowest energy) rotational isomers.

Illustrative Energy Profile of this compound Along a Hypothetical Reaction Coordinate

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Conformation
05.0Eclipsed (Transition State)
302.5Gauche
601.0Skewed
900.0Orthogonal (Global Minimum)
1201.5Skewed
1503.0Gauche
1804.5Eclipsed (Transition State)

Note: This data is illustrative and represents a hypothetical energy profile for the rotation around the pyridine-morpholine C-N bond.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters. nih.gov These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors of the nuclei in the molecule. nih.govnih.gov These calculations are sensitive to the molecular geometry, and therefore, it is crucial to use an optimized geometry that accurately represents the molecule's structure in solution.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-162.5
Pyridine C37.8108.2
Pyridine C47.6140.1
Pyridine C5-115.7
Pyridine C68.3148.9
Morpholine C2'/C6'3.866.8
Morpholine C3'/C5'2.945.3

Note: This data is illustrative and based on general principles of NMR prediction for similar structures.

Infrared (IR) Frequencies: The calculation of IR spectra involves determining the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The predicted frequencies and their intensities can be compared with experimental IR spectra to identify characteristic functional groups and confirm the molecular structure.

Illustrative Predicted IR Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
C-H stretch (aromatic)3100-3000Stretching of C-H bonds on the pyridine ring
C-H stretch (aliphatic)3000-2850Stretching of C-H bonds on the morpholine ring
C=N stretch (pyridine)1600-1550Stretching of the C=N bond within the pyridine ring
C-O-C stretch (morpholine)1150-1085Asymmetric and symmetric stretching of the ether linkage
C-Br stretch650-550Stretching of the carbon-bromine bond

Note: This data is illustrative and represents typical frequency ranges for the described vibrational modes.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational space of a molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the dynamic behavior of the molecule, including bond vibrations, angle bending, and torsional rotations.

For this compound, an MD simulation would reveal the accessible conformations of the morpholine ring (e.g., chair, boat, twist-boat) and the rotational dynamics around the C-N bond linking the two rings. These simulations are typically performed in a simulated solvent environment to better mimic experimental conditions. The results of an MD simulation can provide a statistical distribution of the different conformers, offering insights into the flexibility and dynamic nature of the molecule.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for Advanced Pyridine (B92270) Derivatives

The 5-bromo substituent on the pyridine ring of 2-(5-Bromo-2-pyridyl)morpholine is a critical functional handle for elaboration into more advanced derivatives. This bromine atom readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Notably, Suzuki-Miyaura cross-coupling reactions, which pair organoboron compounds with organic halides, are frequently employed to functionalize bromopyridines. mdpi.comnih.gov This methodology allows for the introduction of a wide array of aryl and heteroaryl groups at the 5-position of the pyridine ring. The reaction of 5-bromopyridines with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base affords the corresponding 5-arylpyridine derivatives in moderate to good yields. mdpi.comnih.gov

Other important transformations include:

Negishi Coupling: Utilizes organozinc reagents to form C-C bonds, offering an alternative to boronic acids. mdpi.com

Stille Coupling: Employs organotin reagents, which are also effective for creating new C-C bonds with bromopyridines. mdpi.com

Buchwald-Hartwig Amination: Enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine, amide, or other nitrogen-containing moieties in place of the bromine atom.

Sonogashira Coupling: Facilitates the synthesis of alkynyl-substituted pyridines by coupling the bromo-pyridine with terminal alkynes.

These coupling strategies transform the simple bromo-pyridine core into highly functionalized and structurally diverse pyridine scaffolds, which are prevalent in pharmaceuticals and functional materials. The morpholine (B109124) group often remains intact during these transformations, providing a stable structural element that can influence the final molecule's physicochemical properties, such as solubility and polarity.

Table 1: Cross-Coupling Reactions for Pyridine Functionalization
Reaction NameReagent TypeBond FormedCatalyst System (Typical)
Suzuki-MiyauraOrganoboron (e.g., Ar-B(OH)₂)C-CPd(0) or Pd(II) + Base
NegishiOrganozinc (e.g., Ar-ZnCl)C-CPd(0) or Ni(0)
StilleOrganotin (e.g., Ar-SnBu₃)C-CPd(0)
Buchwald-HartwigAmine (R₂NH)C-NPd(0)/Pd(II) + Ligand + Base
SonogashiraAlkyne (RC≡CH)C-C (sp)Pd(0) + Cu(I) + Base

Construction of Complex Heterocyclic Systems

Beyond simple derivatization, this compound serves as a foundational scaffold for constructing more intricate heterocyclic systems. The existing pyridine and morpholine rings can be used as platforms upon which additional rings are built, leading to polycyclic and medicinally relevant structures.

The synthesis of molecules containing both pyridine and thiazole (B1198619) or pyrimidine (B1678525) rings is of significant interest due to their prevalence in bioactive compounds. researchgate.netnih.govnih.gov The this compound scaffold is a valuable precursor for such systems. For instance, the morpholine nitrogen can be considered a masked primary amine. Through synthetic manipulation, this can be converted into a thiourea (B124793) derivative. Subsequent reaction of this thiourea with α-haloketones is a classic and effective method (Hantzsch thiazole synthesis) for constructing a thiazole ring, directly linking it to the pyridine core. nih.gov

Similarly, the 2-aminopyridine (B139424) structural motif, accessible from the title compound, is a cornerstone in the synthesis of pyrimidine analogues. Condensation reactions with 1,3-dicarbonyl compounds or their equivalents can be used to build a pyrimidine ring fused or appended to the pyridine scaffold. jocpr.com The bromine at the 5-position remains a key functional group for further diversification after the construction of the new heterocyclic ring.

The compound is also instrumental in synthesizing fused heterocyclic systems where a new ring shares a bond with the initial pyridine ring. Pyrazolo[3,4-b]pyridines, for example, are a class of compounds known for a wide range of biological activities. nih.govmdpi.com Synthetic strategies to access this scaffold often rely on precursors with functional groups at adjacent positions on the pyridine ring. researchgate.net

A common approach involves the cyclization of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound to form the pyridine ring. mdpi.com Conversely, one can start with a substituted pyridine. A 2-amino-3-substituted pyridine can undergo cyclization to form the fused pyrazole (B372694) ring. The 2-morpholinyl group in this compound acts as a surrogate for the crucial 2-amino group required for these cyclization strategies, while the bromine at position 5 provides a site for introducing further complexity. nih.govworktribe.com The development of cascade reactions, such as a 6-endo-dig cyclization, allows for the efficient and regioselective synthesis of functionalized pyrazolo[3,4-b]pyridines. nih.gov

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules in an efficient manner. broadinstitute.org This approach is powerful for exploring chemical space and identifying novel biological probes or drug leads. This compound is an excellent substrate for DOS strategies due to its inherent structural features.

The key to its utility in DOS is the presence of the reactive bromine atom, which acts as a versatile chemical handle. By subjecting the parent compound to a battery of different cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) with a diverse set of building blocks, a large library of analogues can be rapidly synthesized. nih.gov Each reaction introduces a new point of diversity at the 5-position of the pyridine ring, while the core pyridine-morpholine scaffold is maintained. This modular approach allows for the systematic exploration of the structure-activity relationships around the core fragment.

Utility in Fragment-Based Discovery and Chemical Library Synthesis

Fragment-based drug discovery (FBDD) has become a powerful and established method for identifying lead compounds. frontiersin.org This approach uses libraries of small, low-molecular-weight molecules ("fragments") for screening against biological targets. nih.gov Fragment hits, though often weakly binding, provide highly efficient starting points for optimization into potent drug candidates. astx.com

This compound embodies the ideal characteristics of a fragment for FBDD:

Low Molecular Weight: It adheres to the "Rule of Three" often used to define fragments.

Structural Complexity: It contains both sp² (pyridine) and sp³-rich (morpholine) centers, providing a three-dimensional shape that is often missing in traditional, flatter fragment libraries. broadinstitute.org

Pharmacophoric Features: It possesses hydrogen bond acceptors (pyridine nitrogen, morpholine oxygen) which can engage in key interactions with protein targets.

Growth Vector: The bromine atom serves as an ideal and synthetically accessible "growth vector." nih.gov Once a binding mode is identified (e.g., via X-ray crystallography), the bromine atom provides a specific point from which to synthetically "grow" the fragment, adding new functional groups to fill adjacent pockets of the protein binding site and increase potency. worktribe.comastx.com

For these reasons, this compound and its analogues are valuable components for inclusion in chemical libraries designed for FBDD screening campaigns.

Applications in Material Science and Catalyst Development

While the primary applications of this compound and its derivatives are in medicinal chemistry, its structural motifs hold potential for use in material science and catalyst development. Pyridine-containing compounds, particularly bipyridines, are ubiquitous as ligands in coordination chemistry and homogeneous catalysis. mdpi.com

The 5-bromo-2-substituted pyridine core of the title compound can be readily converted into a bipyridyl ligand through a Suzuki or Stille coupling reaction with a second pyridyl-boronic acid or -stannane. The resulting ligand's electronic and steric properties could be fine-tuned by the morpholine substituent, potentially influencing the activity and selectivity of a metal catalyst.

In material science, conjugated polymers containing pyridine units are explored for their electronic and optical properties. The C-Br bond offers a reactive site for polymerization reactions, such as Yamamoto or Suzuki polycondensation, to create novel polymers. The morpholine group could enhance the solubility and processability of these materials, making them suitable for applications in organic electronics or sensor technology. Although direct applications of this compound in these fields are not extensively documented, its chemical reactivity makes it a promising building block for future exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.